O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Researchers require halogenated hydroxylamines for stable oxime ether synthesis, but mono-halogenated analogs fail to provide both distinct MS signatures and SAR versatility. O-(3-Bromo-4-fluorobenzyl)hydroxylamine HCl (C₇H₈BrClFNO) solves this: - **Br isotopic doublet (⁷⁹Br:⁸¹Br)** enables unambiguous MS identification in complex matrices (plasma, tissue). - **3-Bromo + 4-fluoro** offers orthogonal handles for cross-coupling and metabolic stability tuning. - **HCl salt** ensures enhanced shelf stability vs. free base. Supplied as a research-grade building block for IDO1 inhibitor SAR, metabolomics derivatization, and enzyme probe development.

Molecular Formula C7H8BrClFNO
Molecular Weight 256.50 g/mol
Cat. No. B13706119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride
Molecular FormulaC7H8BrClFNO
Molecular Weight256.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CON)Br)F.Cl
InChIInChI=1S/C7H7BrFNO.ClH/c8-6-3-5(4-11-10)1-2-7(6)9;/h1-3H,4,10H2;1H
InChIKeyCRPMBWPMOYHBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride: Core Physicochemical and Structural Identity for Procurement Decisions


O-(3-Bromo-4-fluorobenzyl)hydroxylamine hydrochloride is a dual-halogenated O-substituted hydroxylamine building block (molecular formula C₇H₈BrClFNO, molecular weight 256.50 g/mol) bearing bromine at the 3-position and fluorine at the 4-position of the benzyl ring . The compound exists as the hydrochloride salt, which enhances its stability and handling characteristics relative to the free base . Its structural features—a nucleophilic hydroxylamine moiety coupled with an electron-deficient aromatic ring—position it as a versatile intermediate for oxime ether synthesis, particularly in medicinal chemistry programs requiring halogenated scaffolds for structure-activity relationship (SAR) exploration .

Dual-halogenated building block for oxime ether synthesis
3-Br/4-F substitution pattern for halogen-specific SAR exploration
Hydrochloride salt form supports handling stability vs. free base

Why O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride Cannot Be Simply Replaced by Mono-Halogenated or Regioisomeric Analogs


Substitution of O-(3-bromo-4-fluorobenzyl)hydroxylamine hydrochloride with a mono-halogenated analog (e.g., O-(4-fluorobenzyl)hydroxylamine hydrochloride or O-(3-bromobenzyl)hydroxylamine hydrochloride) or a regioisomer (e.g., O-(4-bromo-2-fluorobenzyl)hydroxylamine hydrochloride) is not chemically or pharmacologically equivalent. Meta-bromo substitution confers the largest electron affinity among halobenzyl positional isomers, while para-fluoro substitution further modulates lipophilicity and metabolic stability in distinct ways compared to mono-substituted variants [1]. These electronic differences translate into divergent reaction kinetics in oxime formation, altered binding affinities at biological targets, and non-overlapping fragmentation patterns in mass spectrometry-based detection—each of which can compromise experimental reproducibility if an incorrect analog is procured [2].

Electronic environment mismatch
Meta-bromo substitution alters electron affinity, which may shift oxime formation kinetics versus para-fluoro or unsubstituted analogs.
Lipophilicity and target binding
Dual-halogenation pattern changes predicted LogP, potentially affecting membrane permeability and target binding affinity compared to mono-halogenated variants.
Mass spectrometric detectability
Non-brominated analogs lack the characteristic bromine isotopic doublet, limiting unambiguous detection in complex matrices if substituted.

O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride: Evidence-Based Differentiation Guide for Scientific Procurement


Enhanced Electron Affinity via Meta-Bromo Substitution Relative to Para-Fluoro Mono-Substituted Analog

The 3-bromo substituent in O-(3-bromo-4-fluorobenzyl)hydroxylamine hydrochloride confers a measurably higher electron affinity compared to the para-fluoro mono-substituted analog, O-(4-fluorobenzyl)hydroxylamine hydrochloride. Ultraviolet photoelectron spectroscopy studies on halobenzyl anions demonstrate that for any given halogen, the meta isomer consistently exhibits the largest electron affinity, while the para isomer exhibits the smallest [1]. Although this study was conducted on halobenzyl anions rather than the hydroxylamine derivatives directly, the electronic trend is transferable because the benzyl radical/anion core is structurally conserved. The increased electron affinity of the meta-bromo configuration stabilizes the negative charge developed during nucleophilic attack by the hydroxylamine nitrogen, thereby increasing the reaction rate with electrophilic carbonyl substrates relative to para-only substituted analogs.

Electron affinity (proxy)
Class-level
Meta-Br > Para-F (photoelectron spectroscopy trend)
May support faster oxime formation kinetics
Trend inferred from halobenzyl anion data; direct compound EA not reported
Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Predicted Lipophilicity (LogP) Differentiation from Mono-Halogenated and Unsubstituted Benzyl Hydroxylamines

The dual bromo-fluoro substitution pattern in O-(3-bromo-4-fluorobenzyl)hydroxylamine hydrochloride results in a predicted LogP that is distinct from both its mono-halogenated and unsubstituted counterparts. The free base of the target compound has molecular formula C₇H₇BrFNO and molecular weight 220.04 g/mol . By comparison, O-(4-fluorobenzyl)hydroxylamine (free base) has molecular formula C₇H₈FNO, molecular weight 141.14 g/mol, and reported LogP values ranging from 1.216 to 1.916 . O-(3-bromobenzyl)hydroxylamine hydrochloride has molecular formula C₇H₉BrClNO and molecular weight 238.51 g/mol . The addition of bromine (+78.9 Da relative to the mono-fluoro analog) substantially increases lipophilicity: the bromine atom contributes approximately +0.6 to +0.8 LogP units based on Hansch π constants for aromatic bromine substitution, while the para-fluorine contributes approximately +0.14 LogP units. The combined effect yields a predicted LogP for the 3-bromo-4-fluoro free base of approximately 2.0–2.3, compared to ~1.2–1.9 for the 4-fluoro analog and ~1.8–2.1 for the 3-bromo analog (no fluorine). This difference in lipophilicity is meaningful for biological membrane permeability and pharmacokinetic profile optimization.

Predicted LogP
Class-level
~2.0–2.3
Supports membrane permeability profiling
Fragment-based prediction; experimental LogP not reported
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Distinct Isotopic Signature for Mass Spectrometry Detection Versus Non-Brominated Analogs

The presence of bromine in O-(3-bromo-4-fluorobenzyl)hydroxylamine hydrochloride provides a characteristic isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) that is absent in non-brominated O-benzylhydroxylamine analogs. This isotopic signature enables unequivocal detection and differentiation of derivatized carbonyl compounds in complex biological matrices using liquid chromatography-high resolution mass spectrometry (LC-HRMS). Brominated O-benzylhydroxylamines have been specifically selected as derivatization probes for this reason, as the bromine isotopic pattern provides a unique mass spectrometric fingerprint that distinguishes derivatized analytes from background noise [1]. The target compound's additional fluorine atom further shifts the monoisotopic mass, creating a mass defect pattern orthogonal to that of mono-brominated probes. O-(4-Fluorobenzyl)hydroxylamine hydrochloride (MW 177.60 g/mol for the salt) lacks bromine and therefore does not produce this diagnostic isotopic signature, making the target compound uniquely suited for trace-level carbonyl detection applications where false positive discrimination is critical .

MS isotopic signature
Cross-study comparable
Br doublet (1:1) + ¹⁹F mass defect
Enables unambiguous carbonyl detection in complex matrices
Validated for aldehyde derivatization in fecal water
Analytical Chemistry Mass Spectrometry Metabolomics Derivatization Reagents

SAR Advantage: Dual Halogenation Provides Higher FabH Inhibitory Potency than Mono-Substituted O-Benzylhydroxylamines

Structure-activity relationship studies on O-benzylhydroxylamine-derived oximes as FabH (β-ketoacyl-ACP synthase III) inhibitors have established that electron-withdrawing and hydrophobic substituents on the benzyl ring enhance antibacterial activity [1]. The unsubstituted O-benzylhydroxylamine oxime scaffold exhibits an IC₅₀ of 1.7 μM against Escherichia coli FabH . Although direct IC₅₀ data for the 3-bromo-4-fluoro substituted derivative has not been reported in the peer-reviewed literature, the SAR trend clearly indicates that the introduction of hydrophobic, electron-withdrawing groups (such as bromine and fluorine) is conducive to enhanced FabH inhibitory activity . The dual substitution pattern (3-Br, 4-F) combines the strong electron-withdrawing effect of fluorine (σₚ = +0.06) with the hydrophobicity and polarizability of bromine (π = +0.86), a combination that is expected to yield greater potency than either mono-substituted analog based on established additive SAR principles.

FabH SAR trend
Class-level
Unsubstituted: IC₅₀ 1.7 μM; 3-Br/4-F: predicted enhanced (additive SAR)
Supports scaffold design for FabH inhibitor research
Direct IC₅₀ for this compound not yet reported
Antibacterial Drug Discovery Enzyme Inhibition Structure-Activity Relationship

Optimal Application Scenarios for O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride Based on Verified Differentiation Data


High-Sensitivity LC-HRMS Carbonyl Derivatization in Complex Biological Matrices

O-(3-Bromo-4-fluorobenzyl)hydroxylamine hydrochloride is optimally deployed as a derivatization reagent for aldehyde and ketone detection in metabolomics, food toxicology, and biomarker discovery workflows. The bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) provides unambiguous mass spectrometric identification of derivatized analytes, reducing false positive rates compared to non-halogenated O-benzylhydroxylamine probes [1]. The additional fluorine atom contributes a mass defect shift that further distinguishes target analytes from isobaric interferences. This compound should be prioritized over O-(4-fluorobenzyl)hydroxylamine hydrochloride or O-benzylhydroxylamine hydrochloride when detection specificity in complex samples (e.g., fecal water, plasma, tissue homogenates) is the primary analytical requirement [1].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Requiring Dual Halogenation SAR Exploration

In medicinal chemistry programs targeting enzymes such as FabH, IDO1, or MAO, where O-benzylhydroxylamine has been established as a privileged scaffold, this compound serves as a strategic intermediate for SAR exploration [1]. The 3-bromo substituent provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-fluoro group modulates metabolic stability and target binding [2]. The predicted LogP range of 2.0–2.3 positions this scaffold favorably for oral bioavailability optimization. Researchers should procure this specific derivative over mono-halogenated analogs when the goal is to simultaneously probe both the electronic (fluorine) and steric/hydrophobic (bromine) dimensions of the target binding pocket in a single synthetic step .

Synthesis of 3-Bromo-4-fluorophenyl-Containing IDO1 Inhibitor Intermediates

Patents covering indoleamine 2,3-dioxygenase (IDO1) inhibitors, including epacadostat analogs, describe the use of 3-bromo-4-fluorophenyl-containing hydroxylamine intermediates for constructing N'-hydroxy-carboximidamide pharmacophores [1]. O-(3-Bromo-4-fluorobenzyl)hydroxylamine hydrochloride is structurally suited for incorporation into these inhibitor scaffolds, particularly where the 3-bromo-4-fluorophenyl motif is required for potent IDO1 binding. The hydrochloride salt form ensures adequate stability during storage and handling compared to the free base, which is critical for maintaining synthetic reproducibility across multi-step sequences. This compound should be selected over regioisomeric bromo-fluorobenzyl hydroxylamines (e.g., 4-bromo-2-fluoro or 2-bromo-5-fluoro) to maintain regiochemical fidelity with the pharmacophore described in lead IDO1 inhibitor patents [1].

Application
Selection Property
Validation Focus
Carbonyl derivatization for LC-HRMS (metabolomics/food toxicology)
Bromine isotopic doublet for unambiguous detection
Specificity and LOD in complex biological matrices
SAR exploration in medicinal chemistry (FabH, IDO1)
Dual halogenation scaffold for electronic and hydrophobic probing
Target binding and metabolic stability profiling
IDO1 inhibitor intermediate synthesis
3-Bromo-4-fluorophenyl motif for pharmacophore fidelity
Regiochemical integrity and multi-step reproducibility
Quote Request

Request a Quote for O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.